molecular formula C17H17FN2O3 B2401387 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-27-9

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2401387
CAS No.: 2034617-27-9
M. Wt: 316.332
InChI Key: LHMKHIPHEQIVOH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorophenoxy group, a pyridinyl group, and a pyrrolidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable nucleophile to form the fluorophenoxy intermediate.

    Pyrrolidinylation: The fluorophenoxy intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to introduce the pyrrolidinyl group.

    Pyridinylation: Finally, the pyrrolidinyl intermediate is coupled with a pyridinyl derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(4-Bromophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
  • 2-(4-Methylphenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-13-1-3-14(4-2-13)22-12-17(21)20-10-7-16(11-20)23-15-5-8-19-9-6-15/h1-6,8-9,16H,7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMKHIPHEQIVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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